Methyl 2-oxo-5-phenylcyclopentane-1-carboxylate
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Overview
Description
Methyl 2-oxo-5-phenylcyclopentane-1-carboxylate is an organic compound with the molecular formula C13H14O3 and a molecular weight of 218.25 g/mol . It is a cyclopentanone derivative, characterized by a phenyl group attached to the cyclopentane ring and a methyl ester functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-oxo-5-phenylcyclopentane-1-carboxylate can be achieved through several methods. One common approach involves the reaction of cyclopentanone with phenylmagnesium bromide to form 2-phenylcyclopentanone, which is then esterified with methanol in the presence of an acid catalyst to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale esterification reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-5-phenylcyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides, esters, or other substituted derivatives.
Scientific Research Applications
Methyl 2-oxo-5-phenylcyclopentane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of methyl 2-oxo-5-phenylcyclopentane-1-carboxylate involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the ketone and ester functional groups, which can participate in nucleophilic and electrophilic reactions. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-oxocyclopentanecarboxylate: Lacks the phenyl group, resulting in different reactivity and applications.
Methyl 3-oxo-6-phenylhexanoate: Contains a longer carbon chain, leading to variations in chemical behavior and uses.
Uniqueness
Methyl 2-oxo-5-phenylcyclopentane-1-carboxylate is unique due to its specific structural features, such as the phenyl group and the cyclopentane ring. These characteristics confer distinct reactivity patterns and make it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
methyl 2-oxo-5-phenylcyclopentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-16-13(15)12-10(7-8-11(12)14)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLLPGIDURYFKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(CCC1=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70576085 |
Source
|
Record name | Methyl 2-oxo-5-phenylcyclopentane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70576085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87682-85-7 |
Source
|
Record name | Methyl 2-oxo-5-phenylcyclopentane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70576085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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